

Commercial Sources and Technical Guide for HyNic-PEG4-Alkyne Linker

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Compound of Interest

Compound Name: **HyNic-PEG4-alkyne**

Cat. No.: **B15073712**

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For researchers, scientists, and drug development professionals working with bioconjugation, the **HyNic-PEG4-alkyne** linker is a valuable heterobifunctional tool. This linker facilitates the connection of two molecules through two distinct chemical reactions: the formation of a stable hydrazone bond via its 6-hydrazinonicotinamide (HyNic) moiety and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction using its terminal alkyne group. The inclusion of a polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance of the resulting conjugate. This guide provides an in-depth overview of commercial sources for this linker, detailed experimental protocols, and a visual representation of the conjugation workflow.

Commercial Availability

Several biotechnology companies supply the **HyNic-PEG4-alkyne** linker. The following table summarizes the key quantitative data from a selection of these commercial sources to aid in comparison and procurement.

Supplier	Catalog Number	Product Name	Molecular Weight (g/mol)	Purity	Price (USD)
BroadPharm	BP-44452	HyNic-PEG4-alkyne	406.5	Information not readily available	\$430.00 (25 mg)
Conju-Probe	CP-2072	HyNic-PEG4-alkyne	406.48	>95% by HPLC	\$280.00 (25 mg)
MedchemExpress	HY-136075	HyNic-PEG4-alkyne	406.48	Information not readily available	Price upon request
AxisPharm	AP10135 (related)	HyNic NHS ester	290.28	≥95%	\$190.00 (100mg)
BOC Sciences	HyNic-PEG4-alkyne	Information not readily available	Information not readily available	Price upon request	

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to request a quote for bulk quantities.

Experimental Protocols

The use of the **HyNic-PEG4-alkyne** linker involves a two-stage conjugation process. The first stage is the reaction of the HyNic moiety with an aldehyde or ketone to form a stable hydrazone bond. The second stage is the copper-catalyzed click chemistry reaction between the alkyne group and an azide-functionalized molecule.

Part 1: Hydrazone Bond Formation with a 4-Formylbenzamide (4FB) Modified Biomolecule

This protocol outlines the conjugation of the **HyNic-PEG4-alkyne** linker to a biomolecule (e.g., a protein or antibody) that has been pre-modified to display a 4-formylbenzamide (4FB) group.

Materials:

- 4FB-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0-7.4)
- **HyNic-PEG4-alkyne** linker
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 6.0
- (Optional) Aniline (as a catalyst, typically 10 mM final concentration)
- Desalting columns or dialysis equipment

Procedure:

- Preparation of Stock Solution: Dissolve the **HyNic-PEG4-alkyne** linker in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
- Reaction Setup:
 - In a reaction tube, add the 4FB-modified biomolecule.
 - Add the **HyNic-PEG4-alkyne** stock solution to the biomolecule solution. A molar excess of the linker (typically 5-20 fold) over the biomolecule is recommended to ensure efficient conjugation. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain the integrity of the biomolecule.
 - (Optional) For catalysis, add aniline to a final concentration of 10 mM from a stock solution.[\[1\]](#)
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
- Purification: Remove the excess, unreacted **HyNic-PEG4-alkyne** linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-functionalized biomolecule (from Part 1) and an azide-containing molecule (e.g., a small molecule drug, a fluorescent dye, or another biomolecule).

Materials:

- Alkyne-modified biomolecule (from Part 1) in a suitable buffer (e.g., PBS, pH 7.0-7.4)
- Azide-containing molecule
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)
- Reducing Agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Desalting columns or other purification systems (e.g., HPLC)

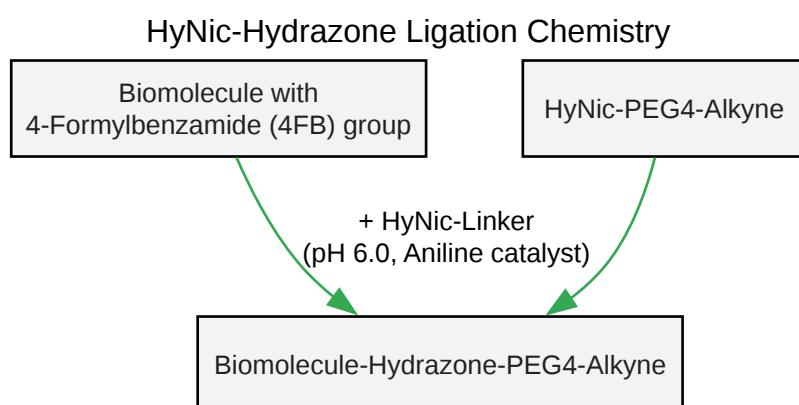
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
 - Freshly prepare the sodium ascorbate solution.
- Reaction Setup:
 - In a reaction tube, add the alkyne-modified biomolecule.
 - Add the azide-containing molecule. A slight molar excess (typically 1.5-5 fold) of the azide molecule over the alkyne-modified biomolecule is generally used.

- Add the copper(II) sulfate solution to the reaction mixture.
- Add the ligand (THPTA or TBTA) to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and any unreacted starting materials. This can be achieved using size-exclusion chromatography, dialysis, or other purification methods suitable for the biomolecule.

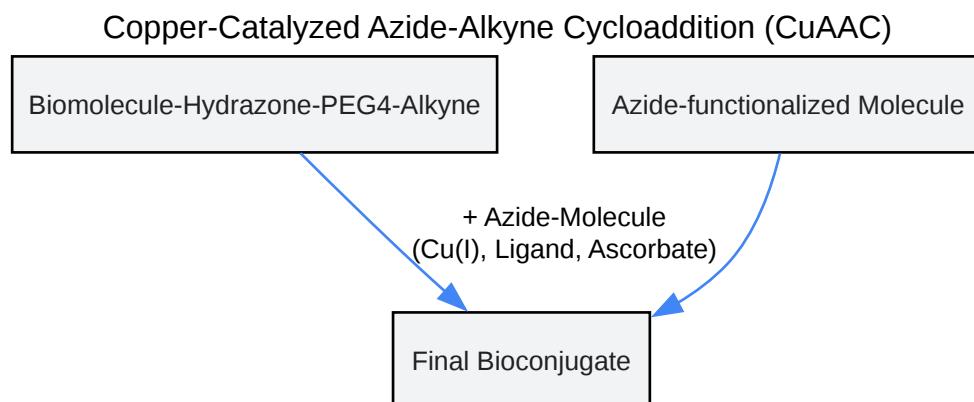
Visualizing the Workflow

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for utilizing the **HyNic-PEG4-alkyne** linker.



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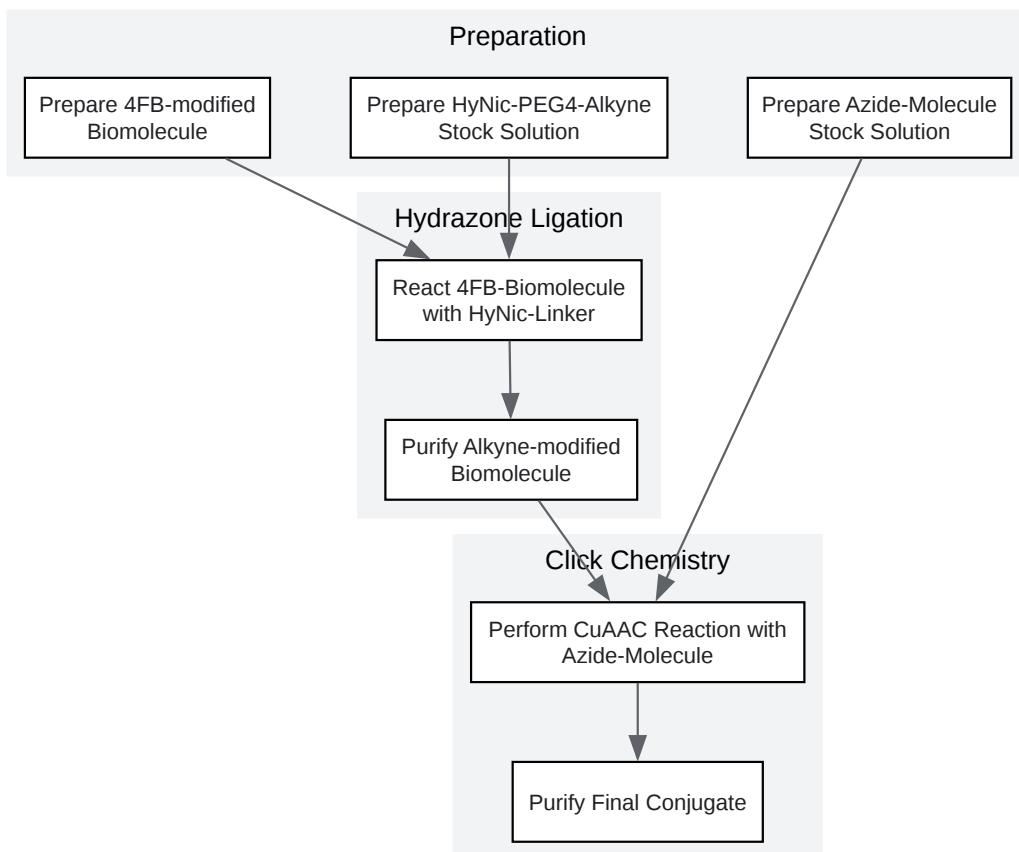
Caption: Reaction scheme for HyNic-hydrazone bond formation.



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Caption: Reaction scheme for the CuAAC click reaction.

Experimental Workflow for HyNic-PEG4-Alkyne Conjugation

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Caption: Step-by-step experimental workflow diagram.

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References

- 1. [interchim.fr \[interchim.fr\]](https://interchim.fr)
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